molecular formula C3H4N4O2 B4342783 1-methyl-5-nitro-1H-1,2,4-triazole

1-methyl-5-nitro-1H-1,2,4-triazole

Cat. No.: B4342783
M. Wt: 128.09 g/mol
InChI Key: CISUDTSLOVHDEZ-UHFFFAOYSA-N
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Description

1-methyl-5-nitro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 128.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 128.03342538 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Energetic Material Synthesis

1-Methyl-5-nitro-1H-1,2,4-triazole and its derivatives have been explored for their potential as energetic materials. Research by Dippold et al. (2012) involved synthesizing various compounds based on 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA) for potential use as secondary explosives due to their high thermal stability and power. These compounds, including derivatives of this compound, were characterized by IR and Raman spectroscopy, multinuclear NMR spectroscopy, and X-ray crystallography. Their thermal stability and sensitivity to impact, friction, and electrostatic discharge were also evaluated, highlighting their potential as energetic compounds in military and industrial applications (Dippold, Klapötke, Martin, & Wiedbrauk, 2012).

2. Chemical Synthesis and Reactions

In the field of chemical synthesis, the reactivity of this compound has been a subject of study. For instance, Sukhanov et al. (2011) investigated the interaction of 3-nitro-1,2,4-triazole derivatives with bifunctional agents in the presence of alkali. This study provided insights into the formation of various substituted products, thereby enhancing the understanding of the chemical behavior of these triazole derivatives, including this compound (Sukhanov, Sakovich, Sukhanova, Filippova, & Oleshchenko, 2011).

3. Thermal Stability and Acoustic Properties

The thermal stability and acoustic properties of 1,2,4-triazoles, including derivatives of this compound, were evaluated by Rao et al. (2016). Their study used pulsed photoacoustictechnique to investigate the effect of chemical substituents on the thermal stability of 1,2,4-triazoles. This research provides valuable insights for applications where thermal stability is crucial, such as in the development of propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).

4. Crystal Structure Analysis

The crystal structure of derivatives of this compound has been a topic of interest in various studies. For example, Izsák and Klapötke (2012) synthesized and characterized 5-azido-3-nitro-1H-1,2,4-triazole and its methyl derivative, including their potassium salt. They used single-crystal X-ray diffraction for structural determination and assessed the interactions between molecules or ions. This research contributes to the understanding of the structural properties of these compounds, which is essential for their potential application in various chemical industries (Izsák & Klapötke, 2012).

5. Purity Analysis and Quality Control

Luo et al. (2017) developed a High-Performance Liquid Chromatography (HPLC) method for analyzing 1-methyl-3,5-dinitro-1H-1,2,4-triazole and its main impurity. This method is crucial for ensuring the purity and quality of the compound, which is essential for its reliable use in various applications. The development of such analytical methods represents a significant advancement in the quality control of chemical substances (Luo, Liu, Liu, Wang, Wang, & Yuan, 2017).

Properties

IUPAC Name

1-methyl-5-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-6-3(7(8)9)4-2-5-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISUDTSLOVHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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